3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a tetrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the tetrazole ring. The general synthetic route can be summarized as follows:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through cycloaddition reactions involving azides and nitriles.
Final Coupling: The final step involves coupling the sulfonylated piperidine derivative with the tetrazole-containing phenyl derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of N-oxides and sulfoxides.
Reduction: Formation of sulfides and amines.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group and tetrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoic acid
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to the presence of both a piperidine ring and a tetrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N6O3S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)-N-[3-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H24N6O3S/c28-21(23-18-5-4-6-19(15-18)27-16-22-24-25-27)12-9-17-7-10-20(11-8-17)31(29,30)26-13-2-1-3-14-26/h4-8,10-11,15-16H,1-3,9,12-14H2,(H,23,28) |
InChI Key |
ZZIZEUFPLLWFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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